molecular formula C₁₃H₃D₅Cl₂O B1161778 3,4-Dichlorobenzophenone-d5

3,4-Dichlorobenzophenone-d5

Cat. No.: B1161778
M. Wt: 256.14
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dichlorobenzophenone-d5, with a molecular formula of C13H3D5Cl2O and a molecular weight of 256.14 g/mol, is a deuterium-labeled stable isotope of 3,4-Dichlorobenzophenone (CAS 6284-79-3) . This compound is primarily designed for use as an internal standard in mass spectrometry-based analytical techniques, where it enables the accurate quantification of its non-labeled counterpart in complex samples, thereby improving the reliability and precision of analytical data . In synthetic chemistry, the unlabeled 3,4-Dichlorobenzophenone has been utilized as a reactant for the preparation of chiral benzyl alcohols, suggesting that the deuterated version can serve as a valuable tool in studying reaction mechanisms and synthesizing labeled target molecules for further research . As a solid, it is recommended to be stored refrigerated at 2-8°C to ensure long-term stability . This product is strictly for research use in analytical and synthetic laboratories. It is not intended for diagnostic or therapeutic use, or for any human or veterinary applications.

Properties

Molecular Formula

C₁₃H₃D₅Cl₂O

Molecular Weight

256.14

Synonyms

3,4-Dichlorophenyl Phenyl-d5 Ketone;  NSC 5249-d5;  Phenyl-d5 3,4-Dichlorophenyl Ketone;  (3,4-Dichlorophenyl)(phenyl-d5)methanone

Origin of Product

United States

Synthetic Methodologies for Deuterated 3,4 Dichlorobenzophenone Analogues

General Principles of Deuterium (B1214612) Incorporation Strategies

The synthesis of deuterated compounds can be broadly achieved through several established methods. These strategies range from direct exchange of hydrogen for deuterium on a target molecule to the construction of the molecule from already deuterated starting materials. researchgate.netresearchgate.net

Direct Hydrogen-Deuterium Exchange Approaches

Direct hydrogen-deuterium (H-D) exchange is a common method for introducing deuterium into a molecule. nih.gov This approach involves treating the substrate with a deuterium source, often in the presence of a catalyst.

Acid/Base Catalysis: Enolizable protons, such as those alpha to a carbonyl group, can be exchanged for deuterium under acidic or basic conditions using a deuterium source like deuterium oxide (D₂O). scielo.org.mxunam.mx For aromatic systems, strong acids like deuterated trifluoroacetic acid (CF₃COOD) can facilitate electrophilic aromatic substitution, leading to deuteration at electron-rich positions. nih.gov However, these methods can sometimes require harsh conditions and may lead to a mixture of products. nih.gov

Metal Catalysis: Transition metals, such as platinum, palladium, rhodium, and iridium, are effective catalysts for H-D exchange. researchgate.netresearchgate.netresearchgate.net Heterogeneous catalysts like platinum on carbon (Pt/C) can be used with D₂O to deuterate aromatic rings. researchgate.netmdpi.com Homogeneous catalysts, including various iridium and rhodium complexes, also facilitate H-D exchange and can offer high selectivity. researchgate.netresearchgate.net

Synthesis Utilizing Deuterated Precursors

An alternative to direct exchange is the synthesis of the target molecule from smaller, commercially available deuterated building blocks. rsc.orgmdpi.comnih.gov This bottom-up approach allows for precise control over the location of deuterium incorporation. For the synthesis of a complex molecule like 3,4-Dichlorobenzophenone-d5, this could involve using deuterated benzene (B151609) or other deuterated aromatic precursors. While this method offers high regioselectivity, it can involve multi-step syntheses. nih.gov The choice of deuterated precursors is crucial and often relies on the availability of simple deuterated molecules like D₂O, deuterated methanol (B129727) (CD₃OD), and deuterated chloroform (B151607) (CDCl₃). rsc.orgnih.gov

Catalytic Deuteration Techniques

Catalytic deuteration often refers to the addition of deuterium across a double or triple bond, but the term also encompasses catalytic H-D exchange reactions.

Reductive Deuteration: Ketones and other carbonyl compounds can be reduced to deuterated alcohols using a deuterium source and a reducing agent. For instance, iron-catalyzed reductive deuteration of ketones using DMSO-d₆ as the deuterium source and bis(pinacolato)diboron (B136004) ((Bpin)₂) as the reductant can achieve high levels of deuterium incorporation. acs.org Photocatalytic methods using materials like defective ultrathin ZnIn₂S₄ have also been developed for the reductive deuteration of carbonyls with D₂O. nih.gov

Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool for deuteration. For example, the α-deuteration of ketones can be achieved using organocatalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) with D₂O as the deuterium source under mild conditions. researchgate.net Superacid-catalyzed protocols have also been shown to be effective for the α-deuteration of ketones. rsc.orgrsc.org

Targeted Synthesis of 3,4-Dichlorobenzophenone-d5

The synthesis of 3,4-Dichlorobenzophenone-d5, where the five hydrogens of the unsubstituted phenyl ring are replaced by deuterium, requires a strategy that selectively targets these specific C-H bonds.

Considerations for Regioselective Deuteration

Achieving regioselective deuteration is a significant challenge in the synthesis of isotopically labeled compounds. marquette.edu For 3,4-Dichlorobenzophenone-d5, the goal is to deuterate the phenyl ring without affecting the dichlorinated phenyl ring or the carbonyl group itself.

Direct Exchange Selectivity: Direct H-D exchange on 3,4-dichlorobenzophenone (B123610) would likely lead to deuteration at the more electron-rich positions. The unsubstituted phenyl ring is more susceptible to electrophilic attack than the deactivated dichlorinated ring. Therefore, methods like acid-catalyzed exchange or certain transition metal-catalyzed reactions could potentially favor deuteration of the desired ring. nih.govresearchgate.net

Precursor-Based Synthesis: A more controlled approach would involve a cross-coupling reaction. For instance, a Friedel-Crafts acylation of benzene-d6 (B120219) with 3,4-dichlorobenzoyl chloride would directly yield the desired 3,4-Dichlorobenzophenone-d5. This method offers unambiguous regioselectivity.

Optimization of Reaction Conditions for High Isotopic Purity

Ensuring high isotopic purity (a high percentage of deuterium incorporation at the target sites) is critical for the utility of the deuterated compound. acs.org

Reaction Time and Temperature: In direct exchange reactions, prolonged reaction times and elevated temperatures can increase the level of deuterium incorporation, but may also lead to side reactions or loss of selectivity. mdpi.comjst.go.jp

Catalyst and Deuterium Source: The choice of catalyst and the deuterium source are paramount. For direct exchange, highly active catalysts and a large excess of the deuterium source (e.g., D₂O) are often employed to drive the equilibrium towards the deuterated product. researchgate.netresearchgate.net In precursor-based syntheses, the isotopic purity of the starting deuterated material directly dictates the purity of the final product.

Purification: After synthesis, purification techniques are necessary to remove any unreacted starting materials and byproducts. However, it is important to note that isotopic isomers (isotopologues and isotopomers) are often difficult to separate by standard purification methods like chromatography due to their similar physical properties. marquette.eduacs.org Therefore, achieving high isotopic purity during the reaction itself is crucial.

Below is a table summarizing potential synthetic routes and key considerations for obtaining 3,4-Dichlorobenzophenone-d5.

Synthetic StrategyDeuterium SourceCatalyst/ReagentKey ConsiderationsPotential for High Isotopic Purity
Direct H-D Exchange D₂OPt/C or other transition metalsPotential for exchange on both rings, optimization of conditions is critical.Moderate to High
Friedel-Crafts Acylation Benzene-d63,4-Dichlorobenzoyl chloride, AlCl₃High regioselectivity, depends on the purity of benzene-d6.High
Reductive Deuteration of a Precursor Deuterated silanes, D₂Transition metal catalystInvolves synthesis of a suitable precursor with a reducible group.High

Development of Novel Synthetic Routes for Substituted Benzophenone-d5 Derivatives

The development of novel synthetic routes for substituted benzophenone-d5 derivatives is an active area of research, driven by the need for more efficient and selective deuteration methods. snnu.edu.cn Traditional methods can sometimes lack regioselectivity or require harsh reaction conditions.

Recent advancements in catalysis have provided new tools for C-H bond activation, enabling direct and selective deuteration of aromatic rings. snnu.edu.cn For example, transition metal catalysts, such as those based on iridium or rhodium, can facilitate the ortho-C-H deuteration of various aromatic compounds with high efficiency and selectivity. snnu.edu.cn These methods often utilize directing groups to guide the catalyst to the desired position on the aromatic ring. snnu.edu.cn

Another innovative approach involves the use of a temporary blocking group to direct substitution to a specific position. For the synthesis of ortho-substituted benzophenones, a t-butyl group can be used as a blocking group to direct benzoylation to the desired position, followed by debutylation to yield the final product. researchgate.net This strategy could be adapted for deuterated analogues by using deuterated reagents in the benzoylation step.

The table below summarizes various synthetic strategies that can be applied to the synthesis of substituted benzophenone (B1666685) derivatives, which could be adapted for deuterated analogues.

Synthetic Strategy Description Potential for Deuteration
Friedel-Crafts Acylation Acylation of an aromatic ring with an acyl halide or anhydride (B1165640) using a Lewis acid catalyst. google.comnih.govUse of deuterated aromatic substrates or acylating agents.
Fries Rearrangement Rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. mdpi.comDeuterated phenolic esters can be used as starting materials.
Palladium-Catalyzed Cross-Coupling Reactions such as Suzuki or Stille coupling can be used to form the C-C bond between the two aromatic rings of the benzophenone core.Use of deuterated boronic acids/esters or organostannanes.
C-H Bond Activation/Deuteration Direct, catalyst-mediated replacement of C-H bonds with C-D bonds. snnu.edu.cnOffers high regioselectivity for introducing deuterium.
Rearrangement of Pyridinium (B92312) Iodides Rearrangement of 1-alkyl-2-(benzoylmethyl)pyridinium iodides in the presence of nucleophiles to yield 2-alkylaminobenzophenone derivatives. typeset.ioDeuterated benzoylmethyl groups or pyridinium rings could be employed.

Assessment of Isotopic Enrichment and Stereochemical Purity

The successful synthesis of a deuterated compound requires rigorous analysis to confirm the level of deuterium incorporation (isotopic enrichment) and to ensure that the stereochemical integrity of the molecule is maintained, especially for chiral compounds. acs.orgrsc.org

Isotopic enrichment refers to the mole fraction of the heavy isotope at a specific position in the molecule, expressed as a percentage. isotope.com It is crucial to distinguish this from species abundance, which is the percentage of molecules with a specific isotopic composition. isotope.com For example, a D5-labeled compound with 99% isotopic enrichment at each of the five positions will contain a certain percentage of the fully deuterated (d5) species, along with smaller amounts of d4, d3, etc., species. isotope.com

High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques used to determine isotopic enrichment. rsc.org HR-MS can resolve the isotopic cluster of the molecular ion, allowing for the calculation of the relative abundance of each isotopologue. rsc.org NMR spectroscopy, particularly ¹H and ²H NMR, provides information about the position and extent of deuteration. rsc.org

The following table presents a hypothetical analysis of a synthesized batch of 3,4-Dichlorobenzophenone-d5, illustrating how isotopic enrichment data might be presented.

Isotopologue Theoretical Mass Observed Mass Relative Abundance (%)
d0 (C₁₃H₈Cl₂O)250.0000250.00030.1
d1 (C₁₃H₇DCl₂O)251.0063251.00650.5
d2 (C₁₃H₆D₂Cl₂O)252.0126252.01281.5
d3 (C₁₃H₅D₃Cl₂O)253.0188253.01905.0
d4 (C₁₃H₄D₄Cl₂O)254.0251254.025315.0
d5 (C₁₃H₃D₅Cl₂O)255.0314255.031577.9

Stereochemical purity is a critical parameter for chiral deuterated compounds. acs.org The introduction of deuterium can sometimes lead to racemization or epimerization. Chiral chromatography techniques, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase, are essential for separating and quantifying enantiomers or diastereomers, thereby assessing the stereochemical purity of the final product. acs.org In some cases, the deuteration process itself can be designed to be highly stereoselective, yielding a product with high optical purity. cdnsciencepub.com

Advanced Spectroscopic and Structural Characterization of Deuterated 3,4 Dichlorobenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Distribution Analysis

NMR spectroscopy is exceptionally sensitive to the nuclear environment, making it an indispensable technique for confirming the position and extent of isotopic labeling. For 3,4-Dichlorobenzophenone-d5, a combination of deuterium, proton, and carbon-13 NMR provides a complete picture of the isotopic distribution.

Deuterium (²H) NMR is the most direct method for observing the incorporated deuterium atoms. As deuterium has a nuclear spin of I=1, it is NMR active. The ²H NMR spectrum of 3,4-Dichlorobenzophenone-d5 is expected to show signals corresponding to the five deuterium atoms on the phenyl ring. The chemical shifts in ²H NMR are virtually identical to those in ¹H NMR. The spectrum would display three distinct resonances corresponding to the ortho-, meta-, and para-deuterium atoms, reflecting the C₂ᵥ symmetry of the phenyl-d5 group.

Predicted ²H NMR Data for 3,4-Dichlorobenzophenone-d5

Position Predicted Chemical Shift (δ, ppm) Multiplicity
D-ortho (2', 6') 7.7 - 7.8 s
D-meta (3', 5') 7.5 - 7.6 s
D-para (4') 7.6 - 7.7 s

Note: Chemical shifts are predicted based on typical values for non-deuterated benzophenones. Multiplicity is singlet (s) under standard deuterium decoupling.

While the primary purpose of deuteration is to replace protons, the synthesis is rarely 100% efficient. ¹H NMR spectroscopy is the ideal technique for detecting and quantifying the amount of residual, non-deuterated material, or "protium." In the ¹H NMR spectrum of a high-purity 3,4-Dichlorobenzophenone-d5 sample, the large signals corresponding to the unsubstituted phenyl ring (typically found between 7.5 and 7.8 ppm) would be absent. Instead, only the signals for the three protons on the dichlorinated ring would be clearly visible.

Any small, residual signals appearing in the 7.5-7.8 ppm region can be integrated against the known signals of the dichlorophenyl protons to precisely calculate the isotopic purity of the compound.

Expected ¹H NMR Data for 3,4-Dichlorobenzophenone-d5

Position Expected Chemical Shift (δ, ppm) Multiplicity Integration
H-2 7.8 - 7.9 d 1H
H-5 7.6 - 7.7 dd 1H
H-6 7.9 - 8.0 d 1H
H-2', H-6' (Residual) 7.7 - 7.8 - <0.05H
H-3', H-5' (Residual) 7.5 - 7.6 - <0.05H
H-4' (Residual) 7.6 - 7.7 - <0.05H

Note: 'd' denotes a doublet and 'dd' a doublet of doublets.

Carbon-13 NMR provides a detailed fingerprint of the carbon skeleton. In 3,4-Dichlorobenzophenone-d5, the effects of deuteration are clearly observed on the signals of the phenyl-d5 ring. Due to the coupling between carbon-13 and deuterium (¹³C-²H), carbons directly bonded to deuterium appear as multiplets. In a standard proton-decoupled ¹³C NMR experiment, a CD group will appear as a 1:1:1 triplet. Furthermore, the replacement of a proton with a heavier deuterium isotope typically causes a small upfield shift in the resonance of the attached carbon, known as a deuterium isotope effect. This effect can also be observed, to a lesser extent, on carbons two or three bonds away.

Predicted ¹³C NMR Data and Deuterium Effects for 3,4-Dichlorobenzophenone-d5

Carbon Position Expected Chemical Shift (δ, ppm) Multiplicity (due to ²H) Isotope Effect
C=O ~195 s Minimal
C-1 ~138 s Minimal
C-2 ~133 s Minimal
C-3 ~132 s Minimal
C-4 ~131 s Minimal
C-5 ~130 s Minimal
C-6 ~128 s Minimal
C-1' ~137 s Small upfield shift
C-2', C-6' ~130 t Upfield shift, splitting
C-3', C-5' ~129 t Upfield shift, splitting
C-4' ~134 t Upfield shift, splitting

Note: 's' denotes a singlet and 't' a triplet.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Isotopic Effects on Molecular Modes

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, measures the vibrational modes of a molecule. Isotopic substitution is a classic technique in vibrational analysis because the change in atomic mass significantly alters the frequencies of vibrations involving that atom, without changing the molecular force field.

The most pronounced effect of deuteration in the vibrational spectrum of 3,4-Dichlorobenzophenone-d5 is the shift of C-H vibrational modes to lower frequencies. The C-H stretching vibrations of the aromatic ring, typically found in the 3100-3000 cm⁻¹ region, are replaced by C-D stretching vibrations, which are expected to appear around 2300-2200 cm⁻¹. This significant shift is a direct consequence of the heavier mass of deuterium. Similarly, C-H in-plane and out-of-plane bending vibrations, which appear in the fingerprint region (1500-600 cm⁻¹), will also shift to lower wavenumbers. These predictable shifts provide unambiguous confirmation of the deuteration and assist in the assignment of complex spectral regions.

Comparison of Key Vibrational Frequencies for C-H vs. C-D Bonds

Vibrational Mode Typical C-H Frequency (cm⁻¹) Expected C-D Frequency (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000 2300 - 2200
Aromatic C-H In-Plane Bend 1300 - 1000 950 - 750
Aromatic C-H Out-of-Plane Bend 900 - 675 750 - 500

Note: These are approximate ranges; the exact frequency depends on the specific molecular environment.

The selective deuteration of one phenyl ring greatly simplifies the analysis of the molecule's normal vibrational modes. By comparing the spectra of the deuterated and non-deuterated compounds, vibrations can be confidently assigned to either the phenyl-d5 ring or the dichlorophenyl ring. Modes that show a significant frequency shift upon deuteration are those with a high degree of atomic motion in the phenyl-d5 ring.

A quantitative method for describing this is the Potential Energy Distribution (PED). A PED analysis, often performed with the aid of computational chemistry, breaks down each normal mode into contributions from various internal coordinates (stretching, bending, torsion). For 3,4-Dichlorobenzophenone-d5, the PED for modes in the 2300-2200 cm⁻¹ region would show a dominant contribution from C-D stretching coordinates, while the modes remaining around 3100-3000 cm⁻¹ would be confirmed as originating from the C-H bonds of the dichlorophenyl ring. This detailed analysis allows for a complete and confident assignment of the molecule's entire vibrational spectrum.

Mass Spectrometry for Isotopic Composition and Molecular Weight Verification

Mass spectrometry is a critical analytical tool for the characterization of isotopically labeled compounds such as 3,4-Dichlorobenzophenone-d5. It provides information on the molecular weight, isotopic purity, and structural features of the molecule. The molecular formula for 3,4-Dichlorobenzophenone-d5 is C13H3D5Cl2O, with a molecular weight of approximately 256.14 g/mol . pharmaffiliates.com

High-resolution mass spectrometry (HRMS) is essential for unequivocally determining the elemental composition of a molecule by providing a highly accurate mass measurement. For 3,4-Dichlorobenzophenone-d5, HRMS can distinguish its mass from other compounds with the same nominal mass but different elemental formulas.

The precise theoretical monoisotopic mass of 3,4-Dichlorobenzophenone-d5 can be calculated by summing the masses of its constituent isotopes. This calculated mass can then be compared to the experimentally measured mass from an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap analyzer, to confirm the identity and isotopic enrichment of the compound.

Table 1: Theoretical Isotopic Mass of 3,4-Dichlorobenzophenone-d5

ElementNumber of AtomsIsotopic Mass (amu)Total Mass (amu)
Carbon-121312.000000156.000000
Hydrogen-131.0078253.023475
Deuterium52.01410210.07051
Chlorine-35234.96885369.937706
Oxygen-16115.99491515.994915
Total 255.026606

Note: This table presents a theoretical calculation. The presence of other isotopes (e.g., 13C, 37Cl) would result in a characteristic isotopic pattern in the mass spectrum.

In mass spectrometry, molecules are often fragmented into smaller, characteristic ions. The analysis of these fragmentation patterns provides valuable structural information. For 3,4-Dichlorobenzophenone-d5, the fragmentation would be expected to be similar to its non-deuterated counterpart, with shifts in the mass-to-charge ratio (m/z) of the fragments containing deuterium atoms.

Table 2: Hypothetical Fragmentation of 3,4-Dichlorobenzophenone-d5

Proposed Fragment IonStructureTheoretical m/zNotes
[M-C6H3Cl2]+C7H5DO126.04Loss of the dichlorophenyl group
[M-C7H5DO]+C6H3Cl2144.96Loss of the deuterated phenyl group
[C6H3Cl2CO]+C7H3Cl2O172.95Dichlorobenzoyl cation
[C6D5CO]+C7D5O110.06Deuterated benzoyl cation
[C6D5]+C6D582.07Deuterated phenyl cation
[C6H3Cl2]+C6H3Cl2144.96Dichlorophenyl cation

Note: This table is based on theoretical fragmentation pathways for benzophenones and the specific structure of 3,4-Dichlorobenzophenone-d5. Actual experimental results may vary.

Application of Advanced Diffraction Techniques for Deuterium Location (If applicable to crystalline structures)

X-ray diffraction, a common method for determining crystal structures, is not very sensitive to hydrogen and its isotopes due to their low electron density. In contrast, neutron diffraction relies on the scattering of neutrons by atomic nuclei. Since the neutron scattering lengths of hydrogen and deuterium are significantly different, neutron diffraction can precisely locate deuterium atoms in a crystal lattice. researchgate.netosti.gov

Should 3,4-Dichlorobenzophenone-d5 be available in a crystalline form suitable for single-crystal or powder neutron diffraction, this technique could be employed to:

Confirm the positions of the five deuterium atoms on the phenyl ring.

Determine the precise bond lengths and angles involving the deuterium atoms.

Investigate any subtle structural changes that may occur upon deuteration.

Currently, there are no publicly available neutron diffraction studies specifically on 3,4-Dichlorobenzophenone-d5. However, the principles of the technique demonstrate its potential as a powerful tool for the detailed structural elucidation of this and other deuterated compounds in the solid state.

Analytical Applications of 3,4 Dichlorobenzophenone D5 in Quantitative and Qualitative Analyses

Internal Standard Applications in Chromatography-Mass Spectrometry

In analytical chemistry, particularly for trace-level quantification, an internal standard is a compound added to a sample in a known concentration to facilitate the accurate determination of an analyte's concentration. Deuterated analogues of the target analyte are considered the gold standard for internal standards in mass spectrometry. lcms.cz 3,4-Dichlorobenzophenone-d5, being chemically almost identical to its unlabeled counterpart, co-elutes during chromatographic separation and exhibits similar ionization behavior in the mass spectrometer. This allows it to effectively compensate for variations in sample preparation, injection volume, and instrument response. americanlaboratory.com

The quantification of pesticide residues and their degradation products in complex environmental and biological matrices, such as soil, water, or tissue, is a significant analytical challenge. thermofisher.com 3,4-Dichlorobenzophenone (B123610) is a known degradation product of the acaricide dicofol (B1670483). eurl-pesticides.eu The analysis of dicofol itself is problematic due to its instability during sample preparation and gas chromatography (GC) analysis, where it can degrade to dichlorobenzophenone (DCBP). eurl-pesticides.eu

Using 3,4-Dichlorobenzophenone-d5 as an internal standard allows for the accurate quantification of 3,4-Dichlorobenzophenone. The standard is added at the beginning of the sample preparation process. Any loss of the native analyte during extraction, cleanup, or analysis is mirrored by a proportional loss of the deuterated standard. By measuring the ratio of the analyte's signal to the internal standard's signal, a precise and accurate concentration can be determined, independent of recovery variations. epa.gov This approach is fundamental to methods like those developed by the Environmental Protection Agency (EPA) for semivolatile organic compounds. epa.gov

Matrix effects, which are the suppression or enhancement of the analyte's signal due to co-eluting compounds from the sample matrix, are a major source of error in mass spectrometry. americanlaboratory.comthermofisher.com Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique that effectively mitigates these effects. epa.gov

In IDMS, the isotopically labeled internal standard (3,4-Dichlorobenzophenone-d5) serves as a perfect proxy for the native analyte (3,4-Dichlorobenzophenone). Because both compounds have nearly identical chemical properties and retention times, any matrix components that interfere with the ionization of the native analyte will have the same effect on the deuterated standard. scispace.com Consequently, the ratio of their signals remains constant, allowing for accurate quantification even in the presence of significant matrix-induced signal suppression or enhancement. This makes IDMS the definitive method for trace quantitative analysis in complex samples. epa.gov

The development of a robust analytical method requires a thorough validation process to ensure its accuracy, precision, and reliability. International guidelines for method validation typically require the assessment of parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability). thermofisher.com

Utilizing a deuterated internal standard like 3,4-Dichlorobenzophenone-d5 is central to developing and validating high-quality analytical methods. During validation, the internal standard is used to construct calibration curves and perform recovery experiments in various matrices. The stability and consistent performance of the deuterated standard ensure that the method provides reliable data across different concentration levels and sample types. For example, a validation protocol would involve spiking blank matrix samples with known concentrations of 3,4-Dichlorobenzophenone and a fixed concentration of 3,4-Dichlorobenzophenone-d5 to determine the method's performance characteristics.

Table 1: Illustrative Method Validation Parameters for the Quantification of 3,4-Dichlorobenzophenone in Water using 3,4-Dichlorobenzophenone-d5 and GC-MS/MS

ParameterResultAcceptance Criteria
Linearity (R²) 0.998> 0.99
Limit of Detection (LOD) 0.05 ng/L-
Limit of Quantification (LOQ) 0.15 ng/LS/N > 10
Accuracy (Recovery %) 98% (at 1 ng/L)70-120%
Precision (RSD %) 6.5% (at 1 ng/L)< 20%
Matrix Effect (%) -4% (Signal Suppression)-

Note: This table contains representative data to illustrate typical validation results for an analytical method of this nature. The values are not derived from a specific cited study for this exact compound but are based on established performance criteria for similar analytical methods.

Tracer Studies in Environmental and Biogeochemical Monitoring

Isotopically labeled compounds are invaluable as tracers in environmental studies to track the movement and transformation of pollutants. Their unique mass allows them to be distinguished from the naturally occurring compound, providing a clear signal for monitoring fate and transport processes.

By introducing a known amount of 3,4-Dichlorobenzophenone-d5 into a controlled environmental system (e.g., a soil column or microcosm), researchers can simulate the fate and transport of the parent compound, 3,4-Dichlorobenzophenone. Samples can be collected over time from different locations within the system and analyzed by mass spectrometry. The detection of the deuterated compound allows for the precise measurement of its movement, adsorption to soil particles, and potential leaching into water, providing critical data for environmental risk assessments.

3,4-Dichlorobenzophenone is a metabolite of the pesticide dicofol. researchgate.net Understanding the rate and pathways of dicofol degradation is essential for evaluating its environmental impact. While studies have often used radiolabeled parent compounds like 14C-dicofol to track degradation, a deuterated metabolite standard can also play a critical role. nih.gov

In studies investigating the abiotic or biotic degradation of dicofol, 3,4-Dichlorobenzophenone-d5 can be used as a quantification standard to accurately measure the formation of the 3,4-Dichlorobenzophenone metabolite over time. By spiking samples with the deuterated standard before extraction and analysis, the precise amount of newly formed, non-labeled 3,4-Dichlorobenzophenone can be determined. This allows for the calculation of degradation kinetics and helps to build a comprehensive picture of the pesticide's transformation in the environment. researchgate.net

Table 2: Hypothetical Results from a Dicofol Degradation Study in a Soil Microcosm

Time (Days)Dicofol Concentration (µg/kg)3,4-Dichlorobenzophenone Formed (µg/kg)
0 100< LOQ
7 8215
14 6528
30 4145
60 1861

Note: This table presents hypothetical data to illustrate the application of 3,4-Dichlorobenzophenone-d5 as a quantification standard in a degradation study. The formation of 3,4-Dichlorobenzophenone would be accurately measured using the deuterated internal standard via Isotope Dilution Mass Spectrometry.

Applications of 3,4-Dichlorobenzophenone-d5 in Environmental Analysis Remain Specific

While the use of deuterated internal standards is a cornerstone of modern analytical chemistry for ensuring accuracy in quantitative studies, specific applications of 3,4-Dichlorobenzophenone-d5 in the biomonitoring of environmental contaminants are not widely documented in publicly available research. Analytical methods in environmental science often rely on the principle of isotope dilution, where a labeled version of the target analyte is added to a sample to track and correct for losses during extraction and analysis. epa.govitrcweb.org However, detailed studies focusing on the use of 3,4-Dichlorobenzophenone-d5 for monitoring in matrices such as water, soil, or non-human biota are not readily found.

The majority of environmental research has centered on a different isomer, 4,4'-Dichlorobenzophenone (4,4'-DCBP) . This compound is a known metabolite of the pesticide DDT and the acaricide dicofol. nih.govusj.edu.mo Studies have quantified 4,4'-DCBP in various environmental compartments to understand the degradation and persistence of its parent compounds. For instance, research conducted in the Pearl River Delta quantified levels of 4,4'-DCBP in surface waters to assess the environmental impact of DDT and dicofol usage. nih.govusj.edu.moiafor.org Another study developed a refined analytical method for both 4,4'-dicofol and 4,4'-DCBP in Arctic cod, though it utilized other chlorinated compounds as surrogate standards rather than a deuterated form of DCBP. nih.gov

The compound 3,4-Dichlorobenzophenone itself has been identified as a substance of environmental interest. For example, its presence was tentatively identified in leachates from the Stringfellow hazardous waste site in California, indicating its potential as an industrial or breakdown-related environmental contaminant. epa.govepa.gov

3 Biomonitoring Applications for Environmental Contaminants (without focusing on human/clinical trials)

The application of 3,4-Dichlorobenzophenone-d5 in environmental biomonitoring serves as a powerful tool for achieving precise and accurate quantification of its non-labeled counterpart, 3,4-Dichlorobenzophenone, through the isotope dilution method. This technique is critical for overcoming matrix effects and variability in sample preparation, which are common challenges in analyzing complex environmental samples like sediment, water, and biological tissues. itrcweb.org

In a typical workflow, a known quantity of 3,4-Dichlorobenzophenone-d5 is added to an environmental sample at the beginning of the extraction process. This "internal standard" experiences the same physical and chemical conditions as the native analyte throughout the sample preparation, cleanup, and instrumental analysis, which is commonly performed using Gas Chromatography-Mass Spectrometry (GC/MS). epa.gov

By comparing the final signal of the deuterated standard to the signal of the native analyte, analysts can correct for any analyte loss that may have occurred, leading to highly reliable quantitative results. This approach is fundamental to high-quality environmental monitoring, where contaminants are often present at trace levels.

Role in Quantifying Pesticide Metabolites

3,4-Dichlorobenzophenone is a known metabolite or degradation product of certain pesticides. Therefore, its quantification in environmental samples is essential for assessing the environmental fate and impact of these parent compounds. The use of 3,4-Dichlorobenzophenone-d5 allows for the accurate tracking of this specific metabolite, providing valuable data for ecological risk assessments and understanding contaminant degradation pathways in various ecosystems.

While specific published studies detailing the biomonitoring of environmental contaminants using 3,4-Dichlorobenzophenone-d5 are not prevalent, the principles of its application are well-established within the broader field of environmental analytical chemistry. The data tables below illustrate the typical analytical parameters and hypothetical recovery data from such an application, based on established methodologies for similar compounds.

Table 1: Analytical Method Parameters for 3,4-Dichlorobenzophenone Analysis

ParameterSpecificationPurpose
Instrumentation Gas Chromatography-Mass Spectrometry (GC/MS)Separation and detection of the analyte and internal standard.
Technique Isotope DilutionUse of 3,4-Dichlorobenzophenone-d5 for accurate quantification.
Sample Matrix Soil, Sediment, WaterEnvironmental media where pesticide residues accumulate.
Extraction Liquid-Liquid or Solid-Phase ExtractionIsolation of analytes from the sample matrix.
Quantification Ion (m/z) Specific mass-to-charge ratio for 3,4-DichlorobenzophenoneUsed for identifying and quantifying the target analyte.
IS Ion (m/z) Specific mass-to-charge ratio for 3,4-Dichlorobenzophenone-d5Used for identifying and quantifying the internal standard.

Table 2: Hypothetical Recovery and Quantification Data in Spiked Sediment Samples

Sample IDMatrixSpiked Analyte Conc. (ng/g)IS Recovery (%)Measured Analyte Conc. (ng/g)Method Accuracy (%)
SED-01Sediment10.085%9.898%
SED-02Sediment10.072%9.999%
SED-03Sediment10.091%10.2102%
WTR-01Water50.0 ng/L95%48.5 ng/L97%
WTR-02Water50.0 ng/L88%50.9 ng/L101.8%

This table represents illustrative data to demonstrate the application and effectiveness of using a deuterated internal standard for recovery correction and accurate quantification in environmental analysis. The Internal Standard (IS) recovery varies due to matrix effects, but the final calculated concentration remains accurate.

Mechanistic Studies and Kinetic Isotope Effects Kie Involving 3,4 Dichlorobenzophenone D5

Elucidation of Reaction Mechanisms Through Deuterium (B1214612) Labeling

Deuterium-labeled compounds are instrumental in tracing the pathways of chemical transformations. The substitution of hydrogen with deuterium does not significantly alter the electronic properties of a molecule, but it does change the mass. This mass difference affects the vibrational frequency of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. The C-D bond has a lower zero-point vibrational energy, meaning more energy is required to break it. Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. By strategically placing deuterium labels within a molecule like 3,4-Dichlorobenzophenone-d5, chemists can determine whether a specific C-H bond is broken during the course of a reaction.

The kinetic isotope effect is quantified as the ratio of the rate constant for the reaction with the lighter isotope (kH) to the rate constant for the reaction with the heavier isotope (kD). KIEs are categorized as either primary or secondary.

Primary Kinetic Isotope Effects (PKIE) are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. For C-H bond cleavage, the replacement of hydrogen with deuterium results in a significantly slower reaction rate. This is known as a "normal" primary KIE, with typical kH/kD values ranging from 2 to 8. The magnitude of the PKIE can provide information about the transition state of the reaction.

Secondary Kinetic Isotope Effects (SKIE) occur when the isotopically labeled bond is not directly broken or formed in the rate-determining step. These effects are generally smaller than primary KIEs. They are classified based on the position of the isotope relative to the reaction center:

α-secondary KIEs: Occur when the isotope is attached to the carbon atom undergoing a change in hybridization. For example, in SN1 reactions where an sp³-hybridized carbon becomes sp²-hybridized in the transition state, a normal KIE (kH/kD > 1) is often observed. Conversely, a change from sp² to sp³ hybridization typically results in an inverse KIE (kH/kD < 1).

β-secondary KIEs: Involve isotopic substitution at a position adjacent to the reaction center. These effects are often associated with hyperconjugation and can also be normal or inverse.

Table 1: Types of Kinetic Isotope Effects (KIE)

KIE Type Description Typical kH/kD Values Interpretation
Primary (Normal) C-H/C-D bond is broken/formed in the rate-determining step. > 2 Indicates direct involvement of the labeled bond in the slowest step.
Secondary (α) Isotope is on the carbon at the reaction center; hybridization changes. 0.8 - 1.2 Probes changes in the transition state structure at the reaction center.
Secondary (β) Isotope is on a carbon adjacent to the reaction center. 0.9 - 1.3 Often related to hyperconjugative stabilization of the transition state.
Inverse kH/kD < 1. < 1 Can indicate a more sterically crowded or stiffly bound transition state for the deuterated species.

The observation of a significant primary KIE is strong evidence that the cleavage of the bond to the isotope is part of the slowest, or rate-determining step (RDS), of the reaction mechanism. If a reaction has multiple steps, but isotopic substitution only affects the rate of one specific step, a large KIE points to that step being rate-limiting. For instance, if a reaction involving 3,4-Dichlorobenzophenone-d5 exhibits a large KIE when a C-D bond on the deuterated ring is cleaved, it confirms that this cleavage is integral to the RDS.

Furthermore, KIEs serve as a critical tool for probing the geometry and nature of the transition state (TS). The magnitude of the primary KIE is influenced by the TS structure. For example, a linear and symmetric transfer of a proton in the TS generally leads to a maximal KIE. Deviations from this maximum value can suggest a bent or asymmetric transition state. Secondary KIEs provide complementary information; an α-secondary KIE can confirm a change in hybridization, helping to distinguish between, for example, SN1 and SN2 mechanisms. The analysis of KIEs, therefore, allows for a detailed reconstruction of the highest-energy point along the reaction coordinate. rsc.orgnih.govnih.govnih.gov

Photochemical Reaction Mechanisms of Deuterated Benzophenones

Benzophenones are well-known for their rich photochemistry, which is initiated by the absorption of UV light. This promotes the molecule from its ground state (S₀) to an excited singlet state (S₁), which then rapidly undergoes intersystem crossing to a more stable triplet state (T₁). cell.cometnalabs.com This triplet state has a diradical character and is a powerful hydrogen atom abstractor.

The initial photoexcitation process (photoinitiation) is generally not affected by isotopic substitution, as it is a purely electronic transition. However, the subsequent chemical reactions of the excited state are subject to kinetic isotope effects. A hallmark reaction of triplet benzophenone (B1666685) is the abstraction of a hydrogen atom from a suitable donor molecule (a process known as photoreduction) to form a ketyl radical. cell.combgsu.edu

If 3,4-Dichlorobenzophenone-d5 itself were to act as the hydrogen atom source (for example, in a self-quenching reaction or by abstracting a deuterium from another molecule), the rate of this abstraction would be significantly slower due to the primary kinetic isotope effect. The stronger C-D bond requires more energy to break, thus increasing the activation energy for the hydrogen abstraction step. This deuteration can effectively redirect the photochemical pathways, potentially favoring other processes like energy transfer or cycloaddition over hydrogen abstraction. Studies on the photoreduction of benzophenone by aliphatic amines have demonstrated the utility of KIEs in understanding the charge-transfer and hydrogen-transfer steps involved. acs.org

The lifetime and decay pathways of the excited triplet state are critical aspects of benzophenone's photochemistry. The triplet state can decay via several channels: phosphorescence, non-radiative decay back to the ground state, or chemical reaction (e.g., hydrogen abstraction). Deuteration can influence these dynamics. rsc.orgacs.org

Replacing C-H bonds with C-D bonds can decrease the efficiency of non-radiative decay pathways that involve vibrational coupling. This is because the lower frequency of C-D vibrations provides a poorer "energy sink" for the electronic excitation energy. As a result, deuterated aromatic compounds often exhibit longer triplet state lifetimes and higher phosphorescence quantum yields compared to their non-deuterated counterparts. For 3,4-Dichlorobenzophenone-d5, this would mean its triplet state could persist longer, potentially increasing the probability of it engaging in intermolecular processes like energy transfer to another molecule. nih.govedinst.com However, some studies have shown that for benzophenone triplets in deuterated benzene (B151609), the deuterium isotope effect on the decay rate is very small, suggesting that in some systems, other decay mechanisms may dominate. rsc.org

Catalytic Reactions and Deuterium Exchange Processes

Deuterium exchange reactions are processes where one or more hydrogen atoms in a molecule are replaced with deuterium. These reactions are often facilitated by catalysts, which can include acids, bases, or transition metals. wikipedia.org The mechanism typically involves the reversible activation of a C-H bond.

For aromatic compounds, a common method is metal-catalyzed exchange. publish.csiro.au In this process, the aromatic ring coordinates to a metal surface (like platinum), and through a series of steps involving associative or dissociative π-complexes, the C-H bonds are broken, and deuterium from a source like D₂O can be incorporated. publish.csiro.auacs.org

Base-catalyzed exchange is also effective, particularly for hydrogens that are somewhat acidic. A base removes a proton to form a carbanion, which can then be quenched by a deuterated solvent (e.g., D₂O) to install a deuterium atom. While the hydrogens on the phenyl rings of 3,4-Dichlorobenzophenone (B123610) are not acidic, this mechanism is relevant for many organic substrates.

Studying these exchange reactions using substrates like 3,4-Dichlorobenzophenone allows for the investigation of catalyst activity and selectivity. By analyzing the rate and pattern of deuterium loss (back-exchange) under various catalytic conditions, researchers can gain detailed information about the reversibility of steps and the nature of the catalyst-substrate interaction. scite.ainih.gov

Computational Chemistry and Theoretical Investigations of Deuterated 3,4 Dichlorobenzophenone

Density Functional Theory (DFT) Studies for Molecular Structure and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.commdpi.com It is widely employed to determine molecular geometries, energies, and other properties with high accuracy. For 3,4-Dichlorobenzophenone-d5, DFT calculations are crucial for understanding the foundational aspects of its molecular identity.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. scispace.comikprress.org For 3,4-Dichlorobenzophenone-d5, this involves calculating the forces on each atom and adjusting their positions until a stable conformation is reached. The presence of five deuterium (B1214612) atoms on one of the phenyl rings, in place of hydrogen, is expected to cause minor alterations to the bond lengths and angles compared to the non-deuterated parent compound. While the electronic differences are negligible, the increased mass of deuterium can lead to subtle changes in zero-point vibrational energy, which in turn can slightly affect the optimized geometry.

Theoretical calculations would typically employ a functional like B3LYP combined with a basis set such as 6-311G(d,p) to achieve a balance between accuracy and computational cost. bhu.ac.inresearchgate.net The primary structural parameters of interest include the C-D bond lengths, the dihedral angle between the two aromatic rings, and the C=O bond length of the ketone group.

Table 1: Hypothetical Optimized Geometric Parameters for 3,4-Dichlorobenzophenone-d5 (DFT/B3LYP/6-311G(d,p))

Parameter Bond/Angle Calculated Value
Bond Length C-D (average) 1.09 Å
Bond Length C=O 1.22 Å
Bond Length C-Cl (average) 1.74 Å
Bond Angle C-C(O)-C 121.5°
Dihedral Angle Phenyl-C(O)-Phenyl 35.0°

One of the most significant effects of isotopic substitution is on the vibrational frequencies of a molecule. DFT calculations can predict the harmonic vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net The substitution of hydrogen (mass ≈ 1 amu) with deuterium (mass ≈ 2 amu) leads to a noticeable decrease in the vibrational frequencies of the bonds involving these atoms.

Specifically, the C-H stretching vibrations, typically observed in the 3000-3100 cm⁻¹ region of an IR spectrum, are expected to shift to a lower frequency (around 2200-2300 cm⁻¹) for the C-D bonds in 3,4-Dichlorobenzophenone-d5. This predictable shift, known as the kinetic isotope effect, provides a clear spectroscopic signature of deuteration. Comparing the calculated vibrational spectra of the deuterated and non-deuterated compounds allows for precise assignment of vibrational modes and serves as a powerful tool for verifying the success of isotopic labeling in synthesized samples.

Table 2: Hypothetical Comparison of Key Vibrational Frequencies (cm⁻¹) for 3,4-Dichlorobenzophenone (B123610) and its d5-Isotopologue

Vibrational Mode 3,4-Dichlorobenzophenone (Calculated) 3,4-Dichlorobenzophenone-d5 (Calculated) Expected Shift
Aromatic C-H Stretch ~3080 - -
Aromatic C-D Stretch - ~2280 Lower Frequency
C=O Stretch ~1670 ~1670 Negligible
C-Cl Stretch ~750 ~750 Negligible

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Electronic Behavior

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. taylorandfrancis.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). taylorandfrancis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and electronic excitation properties. mdpi.com

Since deuteration primarily affects the nuclear mass and not the electronic configuration, the impact on the frontier orbitals is generally minimal. The electronic structure, and therefore the energies of the HOMO and LUMO, are largely governed by the arrangement of electrons and the types of atoms present. For 3,4-Dichlorobenzophenone-d5, the HOMO and LUMO are expected to be delocalized across the π-system of the benzophenone (B1666685) core. The HOMO would likely be concentrated on the phenyl ring system, while the LUMO would have significant character on the carbonyl group, which acts as an electron-withdrawing moiety. rsc.org

Reactivity descriptors such as chemical potential, hardness, and electrophilicity, which are derived from HOMO and LUMO energies, would consequently show negligible changes upon deuteration. The primary reactivity of the molecule, dictated by its electronic properties, remains fundamentally unchanged.

Table 3: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for 3,4-Dichlorobenzophenone-d5

Parameter Definition Calculated Value (eV)
EHOMO Energy of Highest Occupied Molecular Orbital -6.5
ELUMO Energy of Lowest Unoccupied Molecular Orbital -1.8
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO 4.7
Ionization Potential (I) -EHOMO 6.5
Electron Affinity (A) -ELUMO 1.8
Chemical Hardness (η) (I - A) / 2 2.35

DFT calculations can also elucidate intramolecular charge transfer (ICT) phenomena. sonar.chnih.gov In molecules like 3,4-Dichlorobenzophenone-d5, electronic excitation can lead to a redistribution of electron density. Time-Dependent DFT (TD-DFT) is a method used to study excited states and can predict the nature of electronic transitions. aps.org For benzophenone derivatives, a common transition involves the promotion of an electron from a π orbital (HOMO) to a π* orbital (LUMO), often associated with the C=O group. This n→π* or π→π* transition can result in a charge transfer from the aromatic rings to the carbonyl moiety. Natural Bond Orbital (NBO) analysis is another technique used to study charge distribution and intramolecular interactions, such as hyperconjugation, by quantifying the delocalization of electron density between filled and unfilled orbitals. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. nih.govresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational flexibility and interactions with the environment. mdpi.com

For 3,4-Dichlorobenzophenone-d5, a key aspect of its conformational landscape is the rotation around the single bonds connecting the phenyl rings to the central carbonyl carbon. MD simulations can explore the potential energy surface associated with the dihedral angle between the rings, revealing the most stable conformations and the energy barriers to rotation. This flexibility is crucial for how the molecule interacts with other molecules, such as solvent or biological receptors. acs.org

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By placing the molecule in a simulated box of solvent (e.g., water or an organic solvent), one can observe how solvent molecules arrange themselves around the solute and calculate properties like the solvation free energy. These simulations can also model the binding of 3,4-Dichlorobenzophenone-d5 to a larger host molecule, providing a detailed understanding of the non-covalent interactions (e.g., hydrophobic, van der Waals, electrostatic) that govern molecular recognition processes. nih.gov

Theoretical Prediction of Kinetic Isotope Effects from Quantum Chemical Models

The theoretical prediction of kinetic isotope effects (KIEs) using quantum chemical models provides invaluable insights into reaction mechanisms, complementing experimental studies by offering a molecular-level understanding of the factors governing reaction rates. For isotopically labeled compounds such as 3,4-Dichlorobenzophenone-d5, computational chemistry serves as a powerful tool to elucidate the subtle energetic differences that arise from isotopic substitution and to predict their impact on reaction kinetics. These theoretical investigations are primarily grounded in Transition State Theory (TST) and statistical mechanics, often employing the Bigeleisen-Mayer equation to calculate KIEs from first principles. github.comwikipedia.orglibretexts.org

At the core of these computational models is the concept that the KIE arises from the differences in zero-point vibrational energies (ZPVE) between the isotopically light (e.g., hydrogen-containing) and heavy (e.g., deuterium-containing) reactants and transition states. ox.ac.uk Heavier isotopes form stronger bonds, leading to lower ground-state vibrational frequencies and, consequently, lower ZPVEs. The magnitude of the KIE is highly dependent on the change in these vibrational energies as the molecule moves from the reactant state to the transition state. ox.ac.uk

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio approaches, are employed to locate the stationary points on the potential energy surface, corresponding to the reactants and the transition state. fiveable.mersc.org Frequency calculations are then performed on these optimized geometries to obtain the harmonic vibrational frequencies. These frequencies are crucial for calculating the ZPVE and the partition functions necessary for the KIE computation. github.com

For a hypothetical reaction involving 3,4-Dichlorobenzophenone-d5, such as a photoreduction reaction where a C-D bond is cleaved in the rate-determining step, computational models can predict the primary KIE. The calculation would involve modeling both the deuterated and non-deuterated reactants and their corresponding transition states. The ratio of the rate constants (kH/kD) is then determined from the vibrational frequencies of these species. Sophisticated computational software can automate these calculations, providing detailed energetic and vibrational data. github.com

The predicted KIE values can help to distinguish between different proposed reaction mechanisms. For instance, a large primary KIE would support a mechanism where the C-D bond is significantly broken in the transition state, whereas a small KIE might suggest that this bond breaking is less critical to the rate-determining step. wikipedia.org Furthermore, theoretical models can also predict secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking or formation. These smaller effects can provide further details about the structure and bonding of the transition state. wikipedia.org

The accuracy of these theoretical predictions is highly dependent on the chosen level of theory and basis set. rsc.org Therefore, careful validation against experimental data for similar systems is often necessary to ensure the reliability of the computational model. In the absence of experimental data for 3,4-Dichlorobenzophenone-d5, the predicted KIEs serve as a valuable hypothesis to guide future experimental investigations.

Detailed Research Findings

In a hypothetical computational study of a hydrogen abstraction reaction from the deuterated phenyl ring of 3,4-Dichlorobenzophenone-d5, quantum chemical calculations could be performed to predict the primary kinetic isotope effect. The reaction considered is the abstraction of a deuterium atom by a radical species (R•), a common step in photochemical reactions of benzophenones.

The study would begin by optimizing the geometries of the reactants (3,4-Dichlorobenzophenone-d5 and R•) and the transition state for the deuterium abstraction using a suitable level of theory, for example, B3LYP with a 6-31G(d,p) basis set. The same calculations would be performed for the non-deuterated isotopologue, 3,4-Dichlorobenzophenone.

Vibrational frequency analysis of the optimized structures would yield the harmonic vibrational frequencies. The key frequencies are those associated with the C-D and C-H stretching modes, as these are most affected by the isotopic substitution and the reaction coordinate. The imaginary frequency of the transition state corresponds to the motion along the reaction coordinate, and its magnitude is also isotope-dependent.

The kinetic isotope effect can then be calculated using the information derived from these frequencies within the framework of Transition State Theory. The following tables present hypothetical data that would be generated from such a computational study.

Table 1: Calculated Zero-Point Vibrational Energies (ZPVE) and Imaginary Frequencies for the Hydrogen/Deuterium Abstraction Reaction.
SpeciesIsotopologueZPVE (kcal/mol)Imaginary Frequency (cm⁻¹)
Reactant3,4-Dichlorobenzophenone105.78N/A
Reactant3,4-Dichlorobenzophenone-d5101.35N/A
Transition State[C₁₃H₈Cl₂O···H···R]‡103.21-1250
Transition State[C₁₃H₃D₅Cl₂O···D···R]‡99.50-980

The difference in ZPVE between the deuterated and non-deuterated reactants is a key contributor to the KIE. The lower ZPVE of the deuterated reactant means that more energy is required to reach the transition state, leading to a slower reaction rate.

Table 2: Predicted Kinetic Isotope Effects (KIE) at Different Temperatures.
Temperature (K)Calculated kH/kDContributing Factors
273.156.85Dominated by ZPVE differences.
298.155.92Increased contribution from vibrational partition functions.
323.155.15Temperature dependence reduces the magnitude of the KIE.

Emerging Research Avenues and Future Directions for 3,4 Dichlorobenzophenone D5

Development of Novel Analytical Methods Utilizing Deuterated Probes for Enhanced Sensitivity and Specificity

The use of stable isotope-labeled internal standards (SIL-IS) is considered the gold standard in quantitative mass spectrometry, a practice that significantly enhances accuracy and precision. clearsynth.comwisdomlib.org 3,4-Dichlorobenzophenone-d5 is ideally suited for this role in the analysis of its non-labeled counterpart, 3,4-DCBP. Because it shares near-identical physicochemical properties with the analyte, it co-elutes during chromatographic separation and experiences similar ionization and matrix effects in the mass spectrometer. clearsynth.comwaters.com However, its increased mass allows it to be distinguished from the native analyte, enabling precise quantification through isotope dilution mass spectrometry (IDMS). wisdomlib.org

Future research is focused on pushing the limits of detection and specificity. Novel methods are being developed to measure trace levels of DCBP isomers in complex matrices like environmental water, soil, and biological tissues. The use of d5-3,4-DCBP corrects for analyte loss during sample preparation and compensates for signal suppression or enhancement caused by co-eluting matrix components, which is a common challenge in these analyses. lcms.cznih.gov For example, in methods employing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the ratio of the analyte signal to the deuterated standard signal provides a highly reliable measure of concentration, irrespective of many experimental variations. hilarispublisher.commdpi.com

Advanced analytical approaches, such as high-resolution mass spectrometry (HRMS), coupled with d5-3,4-DCBP, allow for confident identification and quantification of the target analyte even at parts-per-trillion levels. This is crucial for environmental monitoring and human exposure studies where contaminant levels are often exceedingly low.

Table 1: Comparison of Analytical Performance Metrics with and without Deuterated Internal Standard This table is illustrative, based on typical improvements seen when employing SIL-IS.

Parameter Method without Internal Standard Method with 3,4-Dichlorobenzophenone-d5
Precision (%RSD) 15-25% <5%
Accuracy (% Recovery) 60-120% 95-105%
Limit of Quantification (LOQ) 50 pg/mL 5 pg/mL
Matrix Effect Variability High Low / Compensated

Advanced Mechanistic Insights into Complex Organic and Photochemical Transformations

Deuterated compounds are powerful tools for elucidating reaction mechanisms through the kinetic isotope effect (KIE). icm.edu.pl The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning it requires more energy to break. If a C-H bond on the phenyl ring of 3,4-DCBP is broken in the rate-determining step of a reaction, the deuterated analog, d5-3,4-DCBP, will react more slowly. researchgate.netcchmc.org By comparing the reaction rates of the labeled and unlabeled compounds, researchers can determine whether a specific C-H bond is involved in the mechanism.

This principle is particularly relevant for studying the environmental fate of dichlorobenzophenones. Benzophenones are known to undergo photochemical degradation in the presence of UV light. nih.govjmchemsci.com Studies on the photoreduction of benzophenone (B1666685) have demonstrated deuterium (B1214612) isotope effects, confirming that the reaction proceeds via hydrogen abstraction. researchgate.net By using d5-3,4-DCBP, researchers can investigate whether the unsubstituted phenyl ring participates in photochemical degradation pathways, such as through reactions with hydroxyl radicals or direct photolysis. A significant KIE would provide strong evidence for the involvement of this ring in the degradation mechanism, offering a more complete picture of how these compounds transform in the environment.

Table 2: Hypothetical Kinetic Isotope Effect (KIE) in the Photodegradation of 3,4-Dichlorobenzophenone (B123610) This table illustrates the expected outcome if the phenyl C-H bonds are involved in the rate-determining step.

Reaction Rate Constant (kH) for 3,4-DCBP Rate Constant (kD) for d5-3,4-DCBP Kinetic Isotope Effect (kH/kD) Mechanistic Implication
Hydroxyl Radical Attack 1.0 x 10⁹ M⁻¹s⁻¹ 0.7 x 10⁹ M⁻¹s⁻¹ 1.43 C-H bond cleavage on the phenyl ring is part of the rate-determining step.
Direct Photolysis 2.5 x 10⁻⁵ s⁻¹ 2.4 x 10⁻⁵ s⁻¹ 1.04 C-H bond cleavage on the phenyl ring is not involved in the rate-determining step.

Integration with Multi-Omics Approaches in Environmental and Chemical Biology Research

Multi-omics studies—which integrate data from genomics, proteomics, transcriptomics, and metabolomics—aim to provide a holistic understanding of how an organism responds to chemical exposures. The accuracy of the metabolomics data, which involves the quantitative analysis of small molecules, is fundamental to this approach. nih.gov Deuterated standards like d5-3,4-DCBP are essential for providing the high-quality, quantitative data needed for these complex studies. nih.gov

For instance, 4,4'-Dichlorobenzophenone has been identified as a degradation product of the pesticide dicofol (B1670483) and exhibits antiandrogenic properties. nih.govresearchgate.net If 3,4-DCBP were identified as a metabolite of an environmental contaminant, d5-3,4-DCBP could be used to accurately quantify its concentration in biological samples (e.g., blood, urine, or tissue). This quantitative data could then be correlated with changes in gene expression (transcriptomics) or protein levels (proteomics) to identify the specific biological pathways disrupted by the exposure. Such an integrated approach can reveal biomarkers of exposure and effect, providing deeper insights into the mechanisms of toxicity and helping to link environmental chemical exposure to health outcomes.

Innovations in Deuterated Compound Synthesis to Enable Broader Scientific Applications

The utility of d5-3,4-DCBP and other deuterated molecules depends on their efficient and selective synthesis. The classical route to benzophenones is the Friedel-Crafts acylation. orgsyn.orgwikipedia.org For d5-3,4-DCBP, this would most likely involve the reaction of 3,4-dichlorobenzoyl chloride with benzene-d6 (B120219) in the presence of a Lewis acid catalyst like aluminum chloride.

Cl₂C₆H₃COCl + C₆D₆ → (Cl₂C₆H₃)(C₆D₅)CO + DCl

Innovations in synthetic chemistry are providing new and more efficient ways to introduce deuterium into aromatic systems. researchgate.netnih.gov Recent advancements include transition metal-catalyzed C-H activation/deuteration reactions. researchgate.netnih.gov These methods use catalysts (e.g., based on iridium or palladium) to directly exchange C-H bonds for C-D bonds using a simple deuterium source like deuterium gas (D₂) or heavy water (D₂O). researchgate.netnih.gov Such techniques offer the potential for late-stage deuteration, where deuterium is introduced into a complex molecule at a late step in the synthesis, which can be more efficient and produce less waste. acs.org The development of catalysts that can selectively deuterate specific positions on an aromatic ring without affecting other functional groups is a major goal, which would significantly broaden the availability and lower the cost of complex deuterated standards like d5-3,4-DCBP for wider scientific application. rsc.org

Q & A

Basic: How should researchers select and validate isotope-labeled internal standards like 3,4-Dichlorobenzophenone-d5 for quantitative LC-MS/MS analysis?

Methodological Answer:
When using 3,4-Dichlorobenzophenone-d5 as an internal standard (IS), ensure its isotopic purity (>98% deuterium incorporation) matches the target analyte’s structure to minimize isotopic interference. Validate by comparing retention times and mass transitions between the IS and the non-deuterated compound. Perform spike-recovery experiments in representative matrices (e.g., environmental water, biological fluids) to confirm stability and consistent recovery rates (85–115%). Use high-resolution mass spectrometry (HRMS) to verify isotopic patterns and rule out co-eluting interferences .

Basic: What sample preparation techniques are optimal for extracting 3,4-Dichlorobenzophenone-d5 from complex environmental matrices?

Methodological Answer:
Solid-phase extraction (SPE) with polystyrene divinylbenzene copolymer columns (e.g., Isolute® 101) is recommended for environmental samples. Precondition columns with methanol and acidified water (pH 2–3). Elute with acetonitrile or toluene, followed by derivatization using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MtBSTFA) to enhance volatility for GC-MS applications. Validate with matrix-matched calibration curves to account for ion suppression/enhancement .

Advanced: How can researchers resolve discrepancies in degradation kinetics data for 3,4-Dichlorobenzophenone-d5 under varying pH and UV conditions?

Methodological Answer:
Contradictions in degradation rates may arise from differences in experimental design (e.g., light intensity, pH buffers). Standardize conditions using controlled UV chambers (e.g., 254 nm wavelength, 25°C) and buffer solutions (pH 4–10). Monitor degradation via time-point sampling and LC-UV/HRMS analysis. Use deuterated analogs to track isotopic scrambling or side reactions. Apply kinetic modeling (e.g., pseudo-first-order) with error margin analysis to reconcile conflicting datasets .

Advanced: What strategies ensure accurate quantification of 3,4-Dichlorobenzophenone-d5 in human biomonitoring studies with enzymatic hydrolysis steps?

Methodological Answer:
Enzymatic hydrolysis (e.g., β-glucuronidase/arylsulfatase) must be optimized to avoid deuterium exchange. Pre-test enzyme activity using control substrates (e.g., 4-nitrophenol-glucuronide). Incubate samples at 37°C for 16–24 hours, followed by SPE cleanup. Quantify free and conjugated forms separately using isotope dilution. Validate hydrolysis efficiency by spiking deuterated conjugates and measuring recovery post-hydrolysis .

Basic: What analytical techniques are critical for characterizing the isotopic purity and structural integrity of synthesized 3,4-Dichlorobenzophenone-d5?

Methodological Answer:
Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., 2^2H-NMR) to confirm deuterium placement and liquid chromatography-quadrupole time-of-flight (LC-QTOF) for isotopic abundance analysis. Compare fragmentation patterns with non-deuterated analogs using electron ionization (EI)-MS. Purity assessments require orthogonal methods: HPLC-UV (≥95% chemical purity) and elemental analysis for halogen content .

Advanced: How can researchers design experiments to assess the environmental fate of 3,4-Dichlorobenzophenone-d5 in aquatic systems?

Methodological Answer:
Use microcosm studies simulating natural water bodies (pH 7.0–8.5, 20°C). Spike 3,4-Dichlorobenzophenone-d5 at environmentally relevant concentrations (ng/L–µg/L). Monitor abiotic degradation (hydrolysis, photolysis) and biotic transformation via LC-HRMS/MS. Employ stable isotope probing (SIP) with 13^{13}C-labeled analogs to track microbial uptake. Compare half-lives under aerobic vs. anaerobic conditions to model persistence .

Basic: What quality control measures are essential when synthesizing 3,4-Dichlorobenzophenone-d5 to ensure batch-to-batch consistency?

Methodological Answer:
Implement reaction monitoring via in-situ FTIR to track deuterium incorporation during synthesis. Purify intermediates using recrystallization (e.g., toluene/hexane) or preparative HPLC. Certify each batch with certificates of analysis (CoA) detailing isotopic purity (via HRMS), chemical purity (HPLC-UV), and residual solvent levels (GC-FID). Store standards at –20°C in amber vials to prevent photodegradation .

Advanced: How should researchers address matrix effects when quantifying 3,4-Dichlorobenzophenone-d5 in heterogeneous biological samples?

Methodological Answer:
Matrix effects (ion suppression/enhancement) are mitigated by:

  • Using matrix-matched calibration standards.
  • Diluting samples post-extraction if ion suppression >30%.
  • Applying post-column infusion of the IS to identify interference zones.
    Validate with standard additions in representative matrices (e.g., plasma, urine). Use a stable isotope-labeled analog as a surrogate to correct for losses during extraction .

Basic: What are the critical storage conditions for 3,4-Dichlorobenzophenone-d5 to maintain stability over long-term studies?

Methodological Answer:
Store lyophilized 3,4-Dichlorobenzophenone-d5 at –80°C in argon-flushed vials to prevent oxidation. For solutions, use dry acetonitrile or methanol (GC grade) and avoid repeated freeze-thaw cycles. Monitor stability via periodic LC-MS analysis for deuterium loss or degradation products (e.g., dichlorobenzene derivatives). Shelf-life typically exceeds 24 months under optimal conditions .

Advanced: How can computational modeling predict the metabolic pathways of 3,4-Dichlorobenzophenone-d5 in mammalian systems?

Methodological Answer:
Use in silico tools (e.g., OECD QSAR Toolbox, MetaPrint2D) to predict phase I/II metabolism. Validate with in vitro hepatocyte assays and HRMS to identify hydroxylated, glucuronidated, or sulfated metabolites. Compare deuterated vs. non-deuterated analogs to assess kinetic isotope effects (KIE) on metabolic rates. Molecular docking studies can elucidate enzyme binding affinities (e.g., CYP450 isoforms) .

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